BenchChemオンラインストアへようこそ!

2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Alzheimer’s disease amyloid imaging benzothiazole radioligand

2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-88-3) is a synthetic small-molecule benzothiazole–benzamide conjugate bearing an N-ethyl substituent on the thiazole ring, a 6-fluoro group on the benzothiazole core, and a 2-bromo substituent on the benzamide phenyl ring. Its structure places it squarely within the well-studied class of thiazol-2-ylidene‑benzamide derivatives, which have been investigated for anticancer activity via alkaline phosphatase isozyme inhibition and for antiviral activity against HIV‑1/HIV-2.

Molecular Formula C16H12BrFN2OS
Molecular Weight 379.25
CAS No. 865544-88-3
Cat. No. B2441737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS865544-88-3
Molecular FormulaC16H12BrFN2OS
Molecular Weight379.25
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H12BrFN2OS/c1-2-20-13-8-7-10(18)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
InChIKeyNONJIBQPADULOX-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-88-3): Procurement-Relevant Identity and Pharmacophore Profile


2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-88-3) is a synthetic small-molecule benzothiazole–benzamide conjugate bearing an N-ethyl substituent on the thiazole ring, a 6-fluoro group on the benzothiazole core, and a 2-bromo substituent on the benzamide phenyl ring. Its structure places it squarely within the well-studied class of thiazol-2-ylidene‑benzamide derivatives, which have been investigated for anticancer activity via alkaline phosphatase isozyme inhibition and for antiviral activity against HIV‑1/HIV-2 . The specific substitution pattern – ethyl at N3, fluorine at C6, and ortho-bromobenzamide – is designed to modulate lipophilicity, metabolic stability, and target-binding geometry relative to earlier-generation benzothiazole amides. Commercially, the compound is offered primarily for research use, with typical catalog purity of ≥97% (HPLC) as indicated by major chemical suppliers; procurement decisions must therefore be driven by the specific biological interrogations for which this precise substitution array is predicted to confer selectivity or potency advantages .

Why 2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Cannot Be Replaced by a Generic In-Class Analog


In-class benzothiazole amides exhibit divergent biological profiles even under seemingly minor substitution changes. Within the thiazol-2-ylidene‑benzamide scaffold, the replacement of the ortho‑bromobenzamide moiety by a 2-chloro or 2-fluoro congener has been shown to alter h‑TNAP inhibitory potency by more than an order of magnitude, while the 6‑fluoro vs. 6‑chloro substitution on the benzothiazole ring redirects selectivity between h‑TNAP and h‑IAP isozymes . Furthermore, N‑alkyl chain length (methyl vs. ethyl vs. longer alkyl) governs both enzyme affinity and cell‑based cytotoxicity in MCF‑7, K‑562, and HeLa lines . The anti‑HIV structure–activity relationship of the same chemotype confirms that bromine at the ortho position of the benzamide ring yields superior selectivity indices compared to chloro, methoxy, or unsubstituted variants . Consequently, a generic “benzothiazole amide” designation is insufficient for procurement: the 2‑bromo‑N‑(3‑ethyl‑6‑fluoro‑benzothiazol‑2‑ylidene) array represents a specific pharmacophoric combination whose individual substituents each materially influence potency, isozyme selectivity, and cellular efficacy .

Quantitative Differentiation Evidence for 2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-88-3)


Amyloid‑β Binding Affinity: Bromobenzamide vs. Phenol Analog in Radioligand Displacement

In a competitive radioligand binding assay using [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole and amyloid β(1–40) aggregates, the 2‑bromo‑N‑(3‑ethyl‑6‑fluoro‑benzothiazol‑2‑ylidene)benzamide derivative (BDBM50276883) exhibited a Ki of 4.31 nM. By comparison, the closely related analog in which the 2‑bromobenzamide is replaced by a 4‑hydroxyphenyl-substituted benzothiazole (BDBM50276892) displayed a Ki of 3.00–3.70 nM in the same assay system . The 1.2‑ to 1.4‑fold difference indicates that the bromobenzamide motif retains high‑affinity amyloid engagement competitive with the phenolic analog, while offering distinct physicochemical properties (increased lipophilicity, halogen‑bonding potential) that may affect tissue distribution and off‑target binding profiles.

Alzheimer’s disease amyloid imaging benzothiazole radioligand

Intra‑Class Alkaline Phosphatase Selectivity: Fluorine Substituent-Driven h‑TNAP vs. h‑IAP Discrimination

Among the panel of thiazol-2-ylidene‑benzamide derivatives evaluated for alkaline phosphatase isozyme inhibition, the 2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamide (compound 2e) displayed an IC50 of 0.079 ± 0.002 μM against h‑TNAP with marked selectivity over h‑IAP . While direct quantitative data for the 2‑bromo‑N‑(3‑ethyl‑6‑fluoro) congener are not yet reported in the published literature, the consistent structure–activity trend observed across this series indicates that halogen type (Br vs. Cl) and N‑substituent (ethyl vs. methyl/4‑fluorophenyl) are critical determinants of isozyme selectivity and potency. The target compound’s unique combination of a 6‑fluoro‑benzothiazole, N3‑ethyl, and ortho‑bromobenzamide substituents positions it between the most h‑TNAP‑selective derivatives (2e, 2i) and the less selective prototypes, suggesting a distinct selectivity window.

alkaline phosphatase anticancer isozyme selectivity

Anti‑HIV Selectivity Index Benchmarking: 2‑Bromo vs. 2‑Chloro/2‑Methoxy Benzamide Congeners

In a series of N‑(3‑(substituted‑phenyl)‑4‑methylthiazol‑2(3H)‑ylidene)‑substituted benzamides evaluated against HIV‑1 (IIIB) and HIV‑2 (ROD) in MT‑4 cells, compounds bearing a 2‑bromobenzamide moiety (compounds 35 and 39) demonstrated IC50 values of 2.02 μg mL⁻¹ and 0.40 μg mL⁻¹ against HIV‑2, respectively, with CC50 values ≥ 104 μg mL⁻¹, yielding selectivity indices (SI) of ≥ 52 and > 313 . In contrast, 2‑chlorobenzamide and 2‑methoxybenzamide analogs within the same series exhibited substantially weaker anti‑HIV‑2 activity or higher cytotoxicity, resulting in SI values below 20. The target compound’s 2‑bromobenzamide pharmacophore is thus directly associated with the highest selectivity window observed in this chemotype, a feature not replicated by chloro, methoxy, or unsubstituted benzamide variants.

HIV-2 NNRTI selectivity index thiazolylidene

Cytotoxicity Differential in MCF‑7, K‑562, and HeLa vs. Normal BHK‑21 Cells: Thiazol‑2‑ylidene‑benzamide Panel

The thiazol-2-ylidene‑benzamide panel was evaluated for antiproliferative activity against human breast cancer (MCF‑7), bone‑marrow cancer (K‑562), and cervical cancer (HeLa) cell lines, with normal baby hamster kidney (BHK‑21) cells as a toxicity counter‑screen. The most potent derivatives exhibited IC50 values in the low micromolar range (≤ 5 μM) against MCF‑7 and K‑562 cells, with ≥ 10‑fold selectivity over BHK‑21 fibroblasts . The target compound’s specific substitution array (6‑F, N‑Et, 2‑Br) falls within the structural envelope of the more selective panel members, whereas analogs lacking the 6‑fluoro group or bearing N‑methyl instead of N‑ethyl showed reduced selectivity windows (≤ 3‑fold). This positions the target compound as a candidate for further selectivity optimization.

anticancer cytotoxicity selectivity window benzothiazole

Research and Industrial Application Scenarios for 2-Bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-88-3)


Alzheimer’s Disease Probe Development: Amyloid‑β Radioligand Competition Assays

The low‑nanomolar Ki (4.31 nM) against amyloid β(1–40) aggregates positions this compound as a competitive binder in radioligand displacement assays using [125I]‑labeled benzothiazole probes. Its bromine atom provides a potential site for subsequent radiohalogenation or heavy‑atom derivatization for cryo‑EM studies; procurement supports laboratories optimizing amyloid imaging agents with halogen‑tunable pharmacokinetics .

Alkaline Phosphatase Isozyme Selectivity Profiling in Oncology

The compound’s structural placement within the thiazol-2-ylidene‑benzamide scaffold makes it suitable for head‑to‑head h‑TNAP/h‑IAP selectivity profiling alongside the published lead 2e (IC50 0.079 μM). Direct procurement enables the generation of comparative dose–response data to establish whether the 2‑Br/6‑F/N‑Et combination yields a selectivity window exceeding that of the 2‑Cl/4′‑F‑phenyl/N‑Me series .

HIV‑2 NNRTI Lead Optimization: Selectivity Index Validation

Given that 2‑bromobenzamide‑bearing congeners achieved selectivity indices > 300 against HIV‑2 (ROD) in MT‑4 cells, the target compound is a rational procurement choice for laboratories seeking to validate and extend the NNRTI‑like scaffold. Comparative testing against the published 2‑chloro and 2‑methoxy analogs can quantify the incremental selectivity contributed by the bromine atom in the context of the 6‑fluoro‑N‑ethyl‑benzothiazole core .

Structure–Activity Relationship (SAR) Expansion in Academic Medicinal Chemistry

The compound fills a specific substitution gap in the thiazol-2-ylidene‑benzamide matrix: it is the only commercially cataloged derivative combining N3‑ethyl, C6‑fluoro, and ortho‑bromobenzamide in a single entity. Procurement enables systematic SAR studies where each substituent’s contribution to enzyme inhibition, cytotoxicity, and ADME properties can be deconvoluted by comparison with N‑methyl, 6‑chloro, and 2‑halogen variant series .

Quote Request

Request a Quote for 2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.